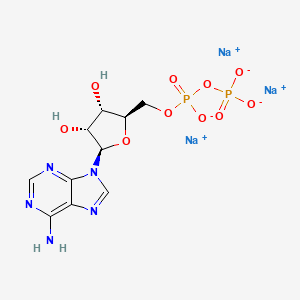

Sodium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl diphosphate

Descripción general

Descripción

El difosfato de adenosina, también conocido como pirofosfato de adenosina, es un compuesto orgánico esencial que se encuentra en las células vivas. Desempeña un papel crucial en los procesos de transferencia de energía dentro de las células. Estructuralmente, el difosfato de adenosina consta de tres componentes principales: adenina (una base nitrogenada), ribosa (un azúcar pentosa) y dos grupos fosfato. Estos componentes están unidos para formar un nucleótido fosfato, que es vital para diversas funciones celulares .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El difosfato de adenosina se puede sintetizar mediante reacciones enzimáticas que involucran trifosfato de adenosina. La hidrólisis del trifosfato de adenosina por las ATPasas da como resultado la formación de difosfato de adenosina y un fosfato inorgánico. Esta reacción generalmente se lleva a cabo en condiciones fisiológicas, con enzimas que facilitan el proceso .

Métodos de producción industrial: En entornos industriales, el difosfato de adenosina a menudo se produce utilizando fermentación microbiana. Se diseñan cepas específicas de bacterias o levaduras para que sobreproduzcan enzimas que catalizan la conversión de trifosfato de adenosina a difosfato de adenosina. El proceso de fermentación se optimiza para maximizar el rendimiento y la pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: El difosfato de adenosina experimenta varios tipos de reacciones químicas, incluida la fosforilación, la desfosforilación y la hidrólisis. Estas reacciones son esenciales para la función del compuesto en la transferencia de energía celular.

Reactivos y condiciones comunes:

Fosforilación: El difosfato de adenosina se puede fosforilar para formar trifosfato de adenosina utilizando enzimas como la ATP sintasa.

Desfosforilación: La desfosforilación del trifosfato de adenosina a difosfato de adenosina es catalizada por las ATPasas.

Hidrólisis: El difosfato de adenosina se puede hidrolizar para formar monofosfato de adenosina y un fosfato inorgánico.

Principales productos formados:

- Trifosfato de adenosina (de la fosforilación)

- Monofosfato de adenosina (de la hidrólisis)

Aplicaciones Científicas De Investigación

El difosfato de adenosina tiene una amplia gama de aplicaciones en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria.

Química: En química, el difosfato de adenosina se utiliza como sustrato en varias reacciones enzimáticas. También se emplea en estudios relacionados con la transferencia de energía y las vías metabólicas .

Biología: El difosfato de adenosina juega un papel fundamental en la respiración celular y la fotosíntesis. Está involucrado en la conversión de energía de los nutrientes en trifosfato de adenosina, que luego se utiliza para impulsar las actividades celulares .

Medicina: En medicina, el difosfato de adenosina se estudia por su papel en la agregación plaquetaria y la coagulación de la sangre. También se investiga por sus posibles aplicaciones terapéuticas en el tratamiento de enfermedades cardiovasculares .

Industria: El difosfato de adenosina se utiliza en la producción de heparina bioingenierizada, un fármaco anticoagulante. El compuesto también se emplea en el desarrollo de varios procesos biotecnológicos .

Mecanismo De Acción

El difosfato de adenosina ejerce sus efectos principalmente a través de su papel en la transferencia de energía dentro de las células. El compuesto está involucrado en las reacciones de fosforilación y desfosforilación que convierten el trifosfato de adenosina en difosfato de adenosina y viceversa. Este ciclo es crucial para mantener el equilibrio energético en las células .

Blancos y vías moleculares:

Comparación Con Compuestos Similares

El difosfato de adenosina es estructural y funcionalmente similar a otros nucleótidos, como el trifosfato de adenosina y el monofosfato de adenosina. Tiene propiedades únicas que lo distinguen de estos compuestos.

Compuestos similares:

- Trifosfato de adenosina: Contiene tres grupos fosfato y es el principal portador de energía en las células .

- Monofosfato de adenosina: Contiene un grupo fosfato y está involucrado en varias vías metabólicas .

- Monofosfato de adenosina cíclico: Un derivado del monofosfato de adenosina que actúa como segundo mensajero en las vías de transducción de señales .

Singularidad: El difosfato de adenosina sirve como intermediario en la conversión de trifosfato de adenosina a monofosfato de adenosina. Su capacidad para participar tanto en reacciones de fosforilación como de desfosforilación lo convierte en una molécula versátil en la transferencia de energía celular .

Actividad Biológica

Sodium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl diphosphate (CAS No. 402846-49-5) is a compound of significant interest in biochemical research due to its structural similarity to adenosine and its potential biological activities. This article explores its biological activity, synthesis, and implications in various biological systems.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C₁₀H₁₇N₅NaO₈P

- Molecular Weight : 389.24 g/mol

- CAS Number : 402846-49-5

The structure features a purine base linked to a tetrahydrofuran moiety and phosphate groups, which are critical for its biological function.

This compound is believed to interact with various enzymes and receptors in cellular pathways:

- Adenosine Receptor Agonism : The compound may act as an agonist for adenosine receptors, influencing pathways related to cell signaling and metabolism.

- Methylation Processes : Similar to S-Adenosylmethionine (SAM), it could play a role in methylation reactions which are vital for gene expression regulation and protein function.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit certain methyltransferases. For instance, it has shown selective inhibition of PRMT5 (Protein Arginine Methyltransferase 5), which is crucial in cancer biology due to its role in regulating gene expression and cell proliferation.

| Study | Concentration | IC50 Value |

|---|---|---|

| PRMT5 Inhibition | 0.5 μM | 0.42 nM |

These findings suggest that this compound could serve as a lead compound for developing therapeutic agents targeting methylation-related diseases.

Case Studies

- Cancer Research : In a study examining the effects of methyltransferase inhibitors on cancer cell lines, this compound was shown to reduce cell viability in PRMT5-overexpressing cancer cells significantly.

- Neurological Studies : Research has indicated that compounds similar to this diphosphate may influence neuroprotective pathways through their action on adenosine receptors, potentially offering therapeutic avenues for neurodegenerative diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic synthesis techniques that can yield various analogs with modified biological properties.

Synthetic Pathway Overview

- Starting Materials : Use of readily available purine derivatives.

- Phosphorylation Steps : Key reactions involve phosphorylation using phosphoric acid derivatives.

- Purification : Final products are purified using chromatographic techniques to ensure high purity.

Propiedades

IUPAC Name |

trisodium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O10P2.3Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;;/q;3*+1/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEUUBDPVVHQAL-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N5Na3O10P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2092-65-1 | |

| Record name | Adenosine trisodium 5'-diphosphate trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.590 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.